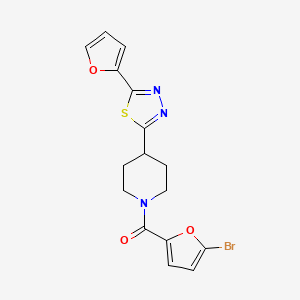
(5-Bromofuran-2-yl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5-Bromofuran-2-yl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H14BrN3O3S and its molecular weight is 408.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (5-Bromofuran-2-yl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a complex organic molecule that incorporates multiple heterocyclic structures, including a furan ring and a piperidine moiety. This structural diversity suggests potential for various biological activities, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular structure can be analyzed through various spectroscopic techniques. The presence of bromine, nitrogen, and sulfur atoms indicates potential reactivity and interaction with biological targets.
| Component | Description |
|---|---|
| Furan Ring | Known for diverse biological activities. |
| Piperidine Moiety | Associated with anesthetic and antitumor properties. |
| Thiadiazole Group | Exhibits antimicrobial and anticancer properties. |
Biological Activities
Research indicates that compounds similar to This compound exhibit a range of biological activities:
- Antimicrobial Activity : The thiadiazole and piperidine derivatives are often evaluated for their ability to inhibit bacterial growth. For example, studies have shown that piperidine derivatives can possess significant antibacterial properties against various strains .
- Anticancer Potential : Compounds containing furan and thiadiazole rings have been reported to exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest .
- Anti-inflammatory Effects : Certain derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
Anticancer Activity
A study investigated the anticancer properties of various thiadiazole derivatives, revealing that modifications on the thiadiazole ring significantly enhanced cytotoxicity against breast cancer cell lines. The introduction of bromine in the structure was noted to improve activity substantially .
Antimicrobial Efficacy
Research on similar piperidine-based compounds showed promising results against Gram-positive and Gram-negative bacteria. The presence of the furan moiety was crucial for enhancing the antimicrobial efficacy .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression and bacterial metabolism.
- Receptor Interaction : The diverse functional groups may allow for binding to various biological receptors, influencing signaling pathways critical for cell survival and proliferation.
Synthesis Routes
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the furan derivative through cyclization reactions.
- Introduction of the thiadiazole ring via condensation reactions.
- Final coupling with piperidine derivatives to yield the target compound.
Each step requires optimization of reaction conditions to ensure high yields and purity.
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O3S/c17-13-4-3-12(23-13)16(21)20-7-5-10(6-8-20)14-18-19-15(24-14)11-2-1-9-22-11/h1-4,9-10H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVYZXSTJHZINT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)C4=CC=C(O4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














